5-Amino-2-methoxybenzoic acid CAS number 3403-47-2 properties
5-Amino-2-methoxybenzoic acid CAS number 3403-47-2 properties
An In-depth Technical Guide to 5-Amino-2-methoxybenzoic Acid (CAS 3403-47-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxybenzoic acid, identified by CAS Number 3403-47-2, is an aromatic amino acid derivative that serves as a versatile and crucial building block in various scientific and industrial fields.[1] Its molecular structure, featuring an amino group, a methoxy group, and a carboxylic acid on a benzene ring, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its properties, applications, relevant experimental protocols, and safety information, tailored for professionals in research and development. The compound is particularly significant as a key intermediate in the synthesis of pharmaceuticals, dyes, pigments, and agrochemicals.[1]
Chemical and Physical Properties
The fundamental properties of 5-Amino-2-methoxybenzoic acid are summarized below. These data are compiled from various chemical suppliers and databases, providing a quantitative basis for its use in experimental settings.
Table 1: Compound Identification
| Identifier | Value | Reference |
| CAS Number | 3403-47-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₉NO₃ | [1][2][3][4][5][7] |
| Molecular Weight | 167.16 g/mol | [1][2][3][4][7] |
| IUPAC Name | 5-amino-2-methoxybenzoic acid | [5][7] |
| Synonyms | 5-Amino-o-anisic acid, 3-Carboxy-4-methoxyaniline, Benzoic acid, 5-amino-2-methoxy- | [2][7] |
| InChI Key | LWWPSEIFAKNPKQ-UHFFFAOYSA-N | [2][5] |
| Canonical SMILES | COC1=C(C=C(C=C1)N)C(=O)O | [5] |
| PubChem CID | 13549244 | [1][5][7] |
| MDL Number | MFCD09260887 | [1][5] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Dark brown to purple solid; Light yellow to brown powder/crystal | [1] |
| Melting Point | 159-168 °C; 161-166 °C; 163.0-167.0 °C; 140 °C (decomp) | [1][2][8] |
| Boiling Point | 369.9 ± 27.0 °C at 760 mmHg | [8][9] |
| Flash Point | 177.511 °C | [9] |
| Refractive Index | 1.604 | [9] |
| Purity | ≥98% (HPLC); >97.0% (T) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
| XLogP3 | 0.6 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 2 | [7] |
Applications in Research and Development
The trifunctional nature of 5-Amino-2-methoxybenzoic acid makes it a valuable precursor for more complex molecules.
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Pharmaceutical Development : This compound is a key intermediate in synthesizing various pharmaceuticals, especially those targeting inflammatory and pain relief pathways.[1] Its structure is leveraged to create derivatives with enhanced solubility, bioavailability, and overall pharmacological properties, making it a staple in drug discovery.[1]
-
Dyes and Pigments : It serves as an important intermediate in the manufacturing of dyes and pigments.[1]
-
Biochemical Research : It is utilized in studies that explore amino acid interactions and their impacts on biological systems, which aids in understanding metabolic processes.[1]
-
Agrochemicals : The compound's stability and reactivity are suitable for its application in formulating specialty chemicals, including more effective herbicides and pesticides.[1][10]
-
Material Science : Its properties are beneficial for developing polymers and materials that exhibit enhanced thermal stability and chemical resistance.[10]
Experimental Protocols
Detailed methodologies are critical for the successful application of 5-Amino-2-methoxybenzoic acid in a laboratory setting. Below are representative protocols for its synthesis and analysis.
Synthesis Protocol: Catalytic Hydrogenation
While a direct synthesis for 5-Amino-2-methoxybenzoic acid was not detailed in the provided search results, a common and highly relevant method for preparing structurally similar aminobenzoic acids is the reduction of a corresponding nitro compound. The following protocol for the synthesis of the isomer 2-Amino-5-methoxybenzoic acid illustrates this standard procedure.[11][12]
Reaction: Reduction of 5-Methoxy-2-nitrobenzoic acid.
Materials:
-
5-Methoxy-2-nitrobenzoic acid (starting material)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Tetrahydrofuran (THF) (solvent)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 5-Methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in THF (250 mL) in a suitable reaction vessel.[11]
-
Add the Pd/C catalyst (10% w/w, e.g., 300 mg) to the solution.[11]
-
Seal the vessel and introduce a hydrogen atmosphere, typically using a hydrogen-filled balloon.[11]
-
Stir the mixture vigorously at room temperature for approximately 18 hours.[11]
-
Monitor the reaction completion using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, carefully remove the catalyst by filtering the reaction mixture through a pad of Celite.[11]
-
Wash the filter cake with a small amount of THF to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 2-amino-5-methoxybenzoic acid, typically as a solid.[11] The reported yield for this specific transformation is 98%.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. clearsynth.com [clearsynth.com]
- 4. scbt.com [scbt.com]
- 5. 5-Amino-2-methoxybenzoic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 5-Amino-2-methoxybenzoic acid | C8H9NO3 | CID 13549244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. do.labnovo.com [do.labnovo.com]
- 9. molbase.com [molbase.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 12. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
